

Commercial Suppliers and Technical Guide for Vandetanib-d6 in Research

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For researchers, scientists, and drug development professionals requiring high-purity **Vandetanib-d6** for analytical and pharmacokinetic studies, a clear understanding of its commercial availability, quality control, and application is paramount. This technical guide provides an in-depth overview of commercial suppliers, experimental protocols for its use as an internal standard, and the core signaling pathways affected by its non-deuterated parent compound, Vandetanib.

Commercial Availability of Vandetanib-d6

Vandetanib-d6, the deuterated analog of the tyrosine kinase inhibitor Vandetanib, is a critical tool for researchers, primarily utilized as an internal standard in mass spectrometry-based quantification assays.[1] Its use significantly improves the accuracy and precision of measuring Vandetanib concentrations in biological matrices.[1] Several commercial suppliers provide research-grade **Vandetanib-d6**, and the following table summarizes key information from prominent vendors.



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Veeprho	Vandetanib- D6	1174683-49- 8	C22H18D6BrF N4O2	481.40	Offered as an internal standard for analytical and pharmacokin etic research. [1]
Clearsynth	Vandetanib- d6	1174683-49- 8	Not Specified	Not Specified	Provided with a Certificate of Analysis, for use as an analytical standard and in R&D.[2]
Simson Pharma	Vandetanib D6	1174683-49- 8	Not Specified	Not Specified	Supplied with a Certificate of Analysis.
MedChemEx press	Vandetanib- d ₆	Not Specified	Not Specified	Not Specified	Available for research purposes.

Synthesis and Quality Control

The synthesis of Vandetanib has been described through various routes, with recent advancements focusing on more efficient processes like microwave-assisted Dimroth rearrangements to construct the core quinazoline structure.[3] While specific, detailed protocols for the synthesis of **Vandetanib-d6** are proprietary to the manufacturers, the general principle involves the use of deuterated starting materials. The IUPAC name, N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-((1-(methyl-d3)piperidin-4-yl)methoxy)quinazolin-4-amine, indicates that the deuterium labels are incorporated on the methoxy and the N-methyl groups. This strategic placement at sites of potential metabolism helps to ensure that the deuterated



standard co-elutes with the parent compound and has a similar ionization efficiency, which is crucial for its function as an internal standard.

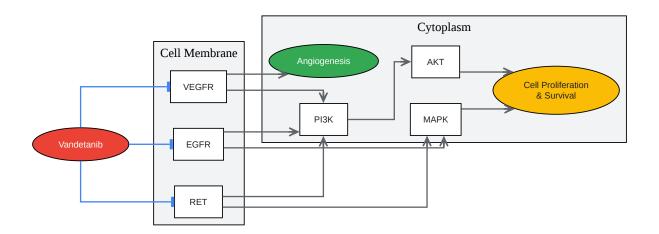
Quality control for **Vandetanib-d6** is critical to ensure its identity, purity, and isotopic enrichment. Suppliers typically provide a Certificate of Analysis (CoA) with each batch. Standard analytical techniques for quality control of isotopically labeled standards include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the deuterium labels.
- Mass Spectrometry (MS): To verify the molecular weight and determine the isotopic purity (the percentage of the deuterated compound relative to its unlabeled counterpart).
- High-Performance Liquid Chromatography (HPLC): To assess the chemical purity by separating the compound from any impurities.

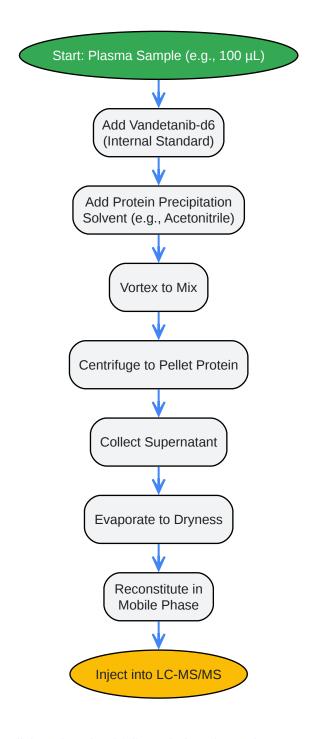
Vandetanib's Mechanism of Action and Signaling Pathways

Vandetanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer therapy by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), the Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene. By binding to the ATP-binding site of these receptors, Vandetanib blocks their phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades.









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